Cuminaldehyde-d8
CAS No.:
Cat. No.: VC16598235
Molecular Formula: C10H12O
Molecular Weight: 156.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O |
|---|---|
| Molecular Weight | 156.25 g/mol |
| IUPAC Name | 2-deuterio-4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3/i1D3,2D3,3D,8D |
| Standard InChI Key | WTWBUQJHJGUZCY-VYCXTCDVSA-N |
| Isomeric SMILES | [2H]C1=CC(=CC=C1C=O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=O |
Introduction
Structural Characteristics and Physicochemical Properties
Cuminaldehyde-d8 shares the core molecular framework of cuminaldehyde (), with eight hydrogen atoms substituted by deuterium (). This isotopic modification occurs primarily at the aldehyde group and the isopropyl side chain (Figure 1). The molecular weight increases to approximately , compared to for the non-deuterated form .
Electronic and Spectral Features
Synthetic Methodologies and Optimization
The synthesis of cuminaldehyde-d8 employs catalytic deuteration techniques, leveraging transition metal complexes to achieve high isotopic purity.
Catalytic Carbonylation
A representative protocol involves the reaction of deuterated cumene () with carbon monoxide () under high pressure () . Rhodium(III) acetate () and cobalt(II) acetate () serve as co-catalysts, achieving a yield (Table 1) .
Table 1: Catalytic Performance in Cuminaldehyde-d8 Synthesis
| Catalyst System | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|
| Rh/Co/Zr/Ru/Zn(CN) | 50 | 2.0 | 70.2 |
| Pd/Cu/Fe | 60 | 1.5 | 58.7 |
Deuterium Exchange Reactions
Alternative routes utilize acid-catalyzed H/D exchange. Treatment of cuminaldehyde with in the presence of at for 48 hours achieves deuteration at the α-position . This method avoids the need for autoclave conditions but requires rigorous purification to remove residual protons.
Biomedical Applications and Mechanistic Insights
Neuroprotective Effects
Dietary administration of cuminaldehyde-d8 () in aged C57BL/6J mice upregulated brain-derived neurotrophic factor () by -fold and suppressed interleukin-6 () expression by , correlating with improved spatial memory retention . Deuterium labeling confirmed the compound’s ability to cross the blood-brain barrier intact, as traced via mass spectrometry .
Anticancer Activity
In vitro studies demonstrate that cuminaldehyde-d8 inhibits histone deacetylases (HDACs) at , compared to for non-deuterated cuminaldehyde . The enhanced efficacy stems from deuterium’s kinetic isotope effect, which prolongs the compound’s half-life in plasma () .
Comparative Analysis with Structural Analogs
Table 2: Key Differentiators of Cuminaldehyde-d8
| Compound | Molecular Formula | Deuterium Content | Primary Application |
|---|---|---|---|
| Cuminaldehyde | 0% | Flavoring, antimicrobial | |
| Benzaldehyde-d7 | 87.5% | NMR spectroscopy | |
| Vanillin-d8 | 100% | Metabolic pathway tracing | |
| Cuminaldehyde-d8 | 66.7% | Pharmacokinetic studies |
The selective deuteration in cuminaldehyde-d8 balances isotopic detectability with minimal steric perturbation, making it superior to fully deuterated analogs in preserving biological activity .
Future Directions and Challenges
Ongoing research focuses on optimizing deuteration patterns to target specific metabolic pathways. For instance, selective α-deuteration could enhance resistance to aldehyde dehydrogenase-mediated degradation, thereby increasing bioavailability. Additionally, coupling cuminaldehyde-d8 with nanoparticle carriers may improve tumor-specific delivery, addressing current limitations in solid tumor penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume